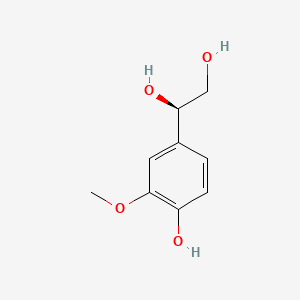
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesized from endogenous epinephrine and norepinephrine in vivo. It is found in brain, blood, CSF, and urine, where its concentrations are used to measure catecholamine turnover.
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Chiral Synthesis
- Asymmetric Conversion and Chiral Building Blocks: The compound has been used in studies exploring asymmetric conversion processes. For instance, Candida parapsilosis SYB-1 was employed for the asymmetric conversion of racemic mixtures to produce S-1-phenyl-1,2-ethanediol with high optical purity and yield, highlighting its potential as a versatile chiral building block in organic synthesis (Nie Yao, 2003).
Organic Synthesis and Chemical Reactions
- Derivative Synthesis: Studies have explored reactions involving 1,2-ethanediol derivatives, leading to the synthesis of new compounds. For example, reaction studies with 1,2-diaryl-1,2-ethanediols in methanol in the presence of hydrochloric acid provided insights into the formation of new ethylene derivatives, contributing to our understanding of complex organic synthesis processes (Miwa Nakatsuji et al., 2004).
Enzymatic and Microbial Applications
- Microbial Cell Catalysis: Microbial cells, such as Sphingomonas sp., have been employed to catalyze regio- and stereoselective oxidations of racemic mixtures of 1,2-ethanediol derivatives. This represents a green and sustainable approach to obtaining enantiopure 1,2-diols, highlighting the potential of microbial biocatalysis in producing valuable chemical compounds (X. Jia et al., 2011).
Enantioselective Synthesis
Highly Efficient Bioreduction
Enantiocomplementary carbonyl reductases have been identified to convert 2-hydroxyacetophenone to (R)- and (S)-1-phenyl-1,2-ethanediol with excellent stereochemical selectivity. This process underscores the potential of biocatalytic methods in the preparation of optically pure compounds, pivotal in the pharmaceutical and fine chemical industries (Zhimei Cui et al., 2017).
Enantioselective Deracemization
Candida albicans has been used to transform racemic 1-(4-substitutedphenyl)-1,2-ethanediols through a one-pot two-step process. This process achieved the enantioselective deracemization by stereoinversion of the (R)-enantiomer, demonstrating the utility of microbial cells in achieving high enantiomeric excess of chiral compounds (Tarcila Cazetta et al., 2014).
Biotechnological Advances
- Cofactor Self-Sufficient Recombinant Escherichia coli: Recombinant E. coli strains coexpressing enzyme genes have been used for the enantioselective biosynthesis of (R)-1-phenyl-1,2-ethanediol. This study showcased the potential of genetic engineering and immobilization techniques in enhancing the catalytic activity and operational stability of biocatalysts, opening doors to efficient and sustainable industrial-scale production processes (F. Peng et al., 2020).
Eigenschaften
CAS-Nummer |
87171-18-4 |
|---|---|
Produktname |
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)- |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(1R)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
FBWPWWWZWKPJFL-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@H](CO)O)O |
SMILES |
COC1=C(C=CC(=C1)C(CO)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CO)O)O |
Synonyme |
4 Hydroxy 3 methoxyphenylethylene Glycol 4 Hydroxy 3 methoxyphenylethyleneglycol 4 Hydroxy 3 methoxyphenylglycol 4-Hydroxy-3-methoxyphenylethylene Glycol 4-Hydroxy-3-methoxyphenylethyleneglycol 4-Hydroxy-3-methoxyphenylglycol Hydroxymethoxyphenylglycol Methoxyhydroxyphenylglycol Methoxyhydroxyphenylglycol, (+)-Isomer Methoxyhydroxyphenylglycol, (+-)-Isomer Methoxyhydroxyphenylglycol, (-)-Isomer MHPG MOPEG Vanylglycol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



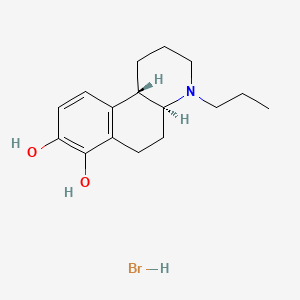
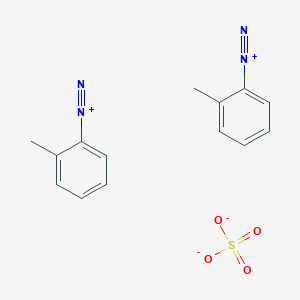
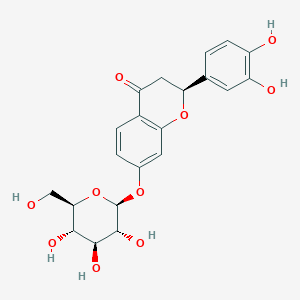
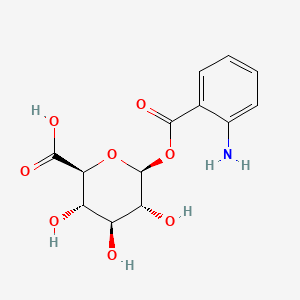
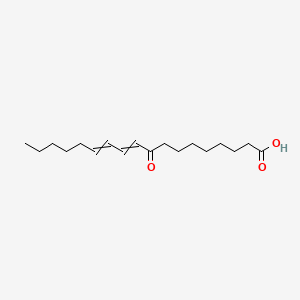
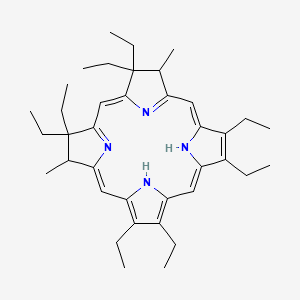
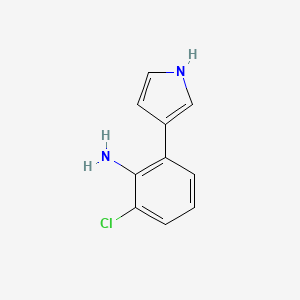
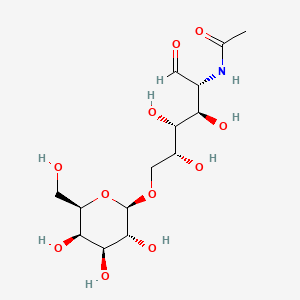
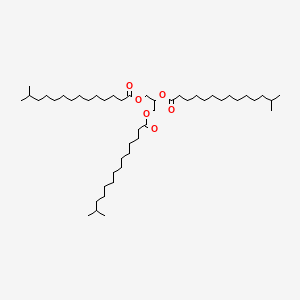
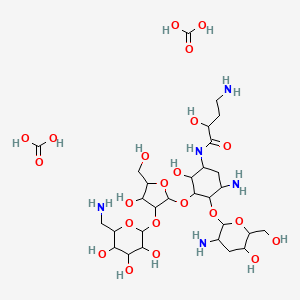
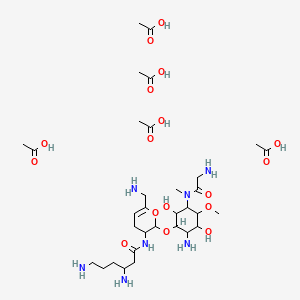

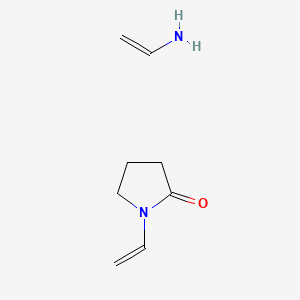
![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)